N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12F3NO3S and its molecular weight is 319.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies
The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via gold(I)-catalyzed cascade reactions demonstrates the compound's versatility in organic synthesis. These methodologies involve complex reactions such as oxidation, 1,2-alkynyl migration, and cyclization, enriching the chemistry of gold carbenoids and showcasing the compound's potential in the synthesis of novel organic molecules (Wang et al., 2014).
Chemical Reactivity and Ligand Design
The study of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives emphasizes their role in metal coordination and catalysis. These compounds have been synthesized and characterized, showing promising applications in catalytic processes and ligand design for metal complexation, indicating a significant potential in organometallic chemistry (Ruff et al., 2016).
Potential Biological Properties
Anticancer and Antiangiogenic Activity
Derivatives of N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide have been investigated for their anticancer and antiangiogenic activities. The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant in vitro and in vivo antiproliferative and vascular disrupting properties, suggesting these compounds as potential therapeutic agents in cancer treatment (Romagnoli et al., 2015).
Advanced Materials and Chemical Sensing
Mn2+ Complexes for pH-Responsive Relaxivity
The synthesis of ligands containing N-ethyl-4-(trifluoromethyl)benzenesulfonamide groups for complexation with Mn2+ has been explored for developing pH-responsive MRI contrast agents. These studies reveal the potential of such complexes in biomedical imaging, where the pH-dependent relaxivity could be beneficial for diagnosing and monitoring various diseases (Uzal-Varela et al., 2020).
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c14-13(15,16)11-2-1-3-12(8-11)21(18,19)17-6-4-10-5-7-20-9-10/h1-3,5,7-9,17H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBBOAMPKIKKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=COC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.